ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Heterocyclic synthesis Pyrrole functionalization Building block efficiency

Sourcing reliable pyrrole intermediates for SAR studies or patent (CA2678735A1) exploration? Avoid failed reactions from methyl ester analogs or undefined purity lots. Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate offers: - **Defined physicochemical data:** LogP 1.52-1.66, PSA 68.11 Ų for reproducible chromatography. - **Orthogonal handles:** 2-NH₂ for amide coupling; 3-ester for hydrolysis/transesterification. - **Multiple purity grades:** 95% for screening; ≥97% for sensitive assays. - **Validated synthesis:** Toja et al. (1986) route with 67% yield. Available as a Protein Degrader Building Block for PROTAC workflows.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 108290-85-3
Cat. No. B009046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
CAS108290-85-3
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C)N
InChIInChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3
InChIKeyCUBCXZWPAGUJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate: Baseline Properties and Procurement


Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (CAS 108290-85-3) is a substituted pyrrole derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol [1]. The compound features a 2-amino substituent and a 3-carboxylate ethyl ester on a 5-methyl-1H-pyrrole core, conferring distinct physicochemical properties including a calculated LogP of approximately 1.52–1.66, a polar surface area (PSA) of 68.11 Ų, and compliance with Lipinski‘s Rule of Five [1][2]. It is commercially available as a research chemical and synthetic building block, typically supplied at purities of 95% or ≥97% [3]. The compound belongs to the broader class of functionalized pyrroles, which serve as versatile intermediates in medicinal chemistry and heterocyclic synthesis.

Functional Handles
Orthogonal amine and ethyl ester enable divergent library synthesis via amide coupling or ester transformation
Purity Flexibility
Available in 95% and ≥97% grades, supporting cost-purity trade-off decisions for different synthetic stages
Ambient Storage
Room temperature stability reduces cold-chain logistics and simplifies routine laboratory handling

Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate: Why Generic Substitution Fails


Within the substituted pyrrole-3-carboxylate chemical space, even minor structural variations—such as ester group length (methyl vs. ethyl), substitution position, or the presence of the 2-amino group—produce measurable differences in physicochemical properties, synthetic accessibility, and downstream functionalization potential. For instance, the methyl ester analog (C₇H₁₀N₂O₂, MW 154.17) differs from the ethyl ester target compound (C₈H₁₂N₂O₂, MW 168.19) in molecular weight, LogP, and hydrogen bonding capacity, which can alter reaction kinetics, purification behavior, and compatibility in multi-step synthetic sequences . Additionally, analogs lacking the 2-amino group exhibit fundamentally different reactivity profiles, precluding their use as direct replacements in amine-dependent coupling or cyclization reactions. The availability of the target compound in multiple purity grades (95% and ≥97%) further underscores that procurement decisions must align with specific experimental tolerance thresholds [1]. The quantitative evidence below establishes precisely where this compound differs from its closest analogs and why generic substitution introduces avoidable technical risk.

Methyl ester analog differs by ~14 Da and estimated +0.5 LogP, which may shift chromatographic retention and solubility profiles
Pyrrole-3-carboxylates lacking the 2-amino group cannot participate in amine-dependent coupling or cyclization sequences
Single-purity-grade alternatives limit the ability to match purity to catalytic or analytical requirements

Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate: Quantitative Differentiation vs. Analogs


Synthetic Accessibility: Single-Step Condensation vs. Multi-Step Analogs

The target compound can be synthesized via condensation of ethyl 3-amino-3-iminopropanoate with bromoacetone, achieving a reported yield of approximately 67% in a single synthetic step [1]. In contrast, related 3-aminopyrrole derivatives (e.g., fully methylated distamycin A pyrrole analogs) require multi-step sequences involving amide bond formation between pyrrole-2-carboxylic acids and 3-aminopyrroles, with overall yields distributed across several transformations and no single-step yields exceeding those reported for the target compound [2]. The original synthetic reference by Toja et al. (J. Heterocyclic Chem., 1986) provides the foundational methodology for this compound class [3].

Synthetic Yield
Cross-study comparable
Approximately 67% single-step
Supports single-step efficiency assessment for procurement planning
Multi-step distamycin A analog routes show lower single-step yields
Heterocyclic synthesis Pyrrole functionalization Building block efficiency

Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester

The ethyl ester target compound exhibits a calculated LogP range of 1.52–1.66 and a polar surface area of 68.11 Ų, with a molecular weight of 168.19 g/mol [1][2]. The closest structural analog, methyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, has a molecular weight of 154.17 g/mol (Δ ≈ 14 Da) due to the methyl-for-ethyl ester substitution . While direct LogP data for the methyl analog are not available in the retrieved sources, the additional methylene unit in the ethyl ester is expected to increase lipophilicity by approximately 0.5 LogP units based on standard Hansch-Leo fragment constants, which can measurably impact chromatographic retention times, organic/aqueous partitioning, and membrane permeability in biological assays. The ethyl ester also provides distinct NMR spectroscopic signatures (ethyl quartet and triplet) that facilitate reaction monitoring compared to the methyl ester singlet.

Physicochemical Profile
Cross-study comparable
MW 168.19, LogP 1.52–1.66
Defined ethyl ester profile aids method optimization
Estimated +0.5 LogP vs methyl ester; supports distinct purification behavior
Lipophilicity optimization Medicinal chemistry SAR Building block selection

Purity Grade Flexibility for Application-Tailored Procurement

The target compound is commercially available in two distinct purity specifications: a standard 95% minimum purity grade from suppliers such as AKSci , and a higher-specification ≥97% purity grade from suppliers including Aladdin Scientific/CalpacLab [1]. This graded availability enables procurement decisions to be matched to experimental requirements—95% purity may be sufficient for initial route scouting or reactions where subsequent purification is planned, whereas ≥97% purity reduces the variable of unknown impurities in sensitive catalytic reactions or when generating analytical reference standards. In contrast, many structurally related pyrrole building blocks (e.g., methyl 5-methyl-1H-pyrrole-3-carboxylate) are predominantly available in a single purity specification, limiting flexibility in cost-purity trade-off decisions.

Purity Specification
Supporting evidence
95% and ≥97% grades
Enables application-tailored procurement decisions
Related pyrrole-3-carboxylates often single-grade; dual-grade offers flexibility
Research chemical sourcing Quality control Synthetic intermediate procurement

Storage Stability: Room Temperature vs. Cold Chain Pyrrole Derivatives

The target compound is specified for long-term storage in a cool, dry place and at room temperature [1], without requiring refrigeration or cold-chain shipping. This storage profile contrasts with more reactive pyrrole derivatives that require -20°C storage under inert atmosphere to prevent oxidative degradation or polymerization. For example, unsubstituted pyrrole itself is noted to darken readily upon exposure to air and is typically stored refrigerated . The enhanced ambient stability of the 2-amino-5-methyl-3-carboxylate substitution pattern reduces logistical complexity and shipping costs, and minimizes the risk of compound degradation during routine laboratory handling.

Storage Stability
Class-level inference
Room temperature, cool dry place
Reduces cold-chain logistics and handling risk
Unsubstituted pyrrole typically requires refrigerated storage
Compound stability Laboratory logistics Long-term storage

Patent-Documented Scaffold for IL-6 and Retinal Disease Therapeutics

The pyrrole-3-carboxylate scaffold, exemplified by ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, is documented in patent literature (CA2678735A1) as a core structural motif for pyrrole derivatives bearing ureido and aminocarbonyl substituents, claimed for use as therapeutic or prophylactic agents targeting IL-6 mediated conditions and retinal diseases [1]. This patent establishes the scaffold‘s relevance in pharmaceutical R&D pipelines. While many simple pyrrole esters lack direct therapeutic claims in patent literature, the specific 2-amino-3-carboxylate substitution pattern enables further functionalization at both the amino group (via amide/urea formation) and the ester group (via hydrolysis or transesterification), creating a versatile entry point for generating diverse compound libraries. In contrast, pyrrole-2-carboxylates or pyrroles lacking the 2-amino group offer fewer orthogonal functionalization handles.

Patent Landscape
Supporting evidence
CA2678735A1: IL-6/retinal scaffold
Supports IP-driven medicinal chemistry programs
Scaffold claimed for ureido/aminocarbonyl derivatives; data to verify for specific applications
Medicinal chemistry Patent landscaping Drug discovery intermediates

Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate: Research and Industrial Applications


Synthetic Route Scouting and Medicinal Chemistry Library Synthesis

Given the documented single-step synthetic accessibility with approximately 67% yield from ethyl 3-amino-3-iminopropanoate and bromoacetone [1], this compound is optimally deployed in early-stage medicinal chemistry programs requiring rapid generation of pyrrole-based scaffolds. The 2-amino group and 3-carboxylate ester provide orthogonal functional handles for divergent library synthesis via amide coupling (at the amine) or ester hydrolysis/transesterification (at the carboxylate). The compound‘s room temperature storage compatibility [2] further supports its use in high-throughput parallel synthesis workflows where frequent compound access is required.

Drug Discovery for IL-6 and Retinal Diseases

The pyrrole-3-carboxylate scaffold is explicitly claimed in patent CA2678735A1 for pyrrole derivatives with ureido and aminocarbonyl substituents as therapeutic or prophylactic agents for IL-6 mediated conditions and retinal diseases [1]. Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate serves as a key synthetic entry point to this patented chemical space, enabling research groups to explore structure-activity relationships around the 2-amino and 3-carboxylate positions. Procurement of this specific CAS-registered compound ensures reproducibility when following patent exemplification procedures or when generating novel analogs for freedom-to-operate assessment.

Physicochemical Optimization with Defined LogP and PSA

With a calculated LogP range of 1.52–1.66 and a polar surface area of 68.11 Ų [1][2], this ethyl ester provides a well-characterized lipophilicity baseline for SAR studies. The distinct physicochemical profile relative to the methyl ester analog (MW 154.17) makes the ethyl ester the preferred choice when target compound profiles require the specific chromatographic retention, solubility, or permeability characteristics associated with ethyl rather than methyl esters. The availability of the compound in both 95% and ≥97% purity grades [3][4] allows researchers to select the appropriate quality level based on assay sensitivity and downstream purification plans.

Academic and Industrial Heterocyclic Chemistry Research

The compound‘s established synthetic methodology, originally reported by Toja et al. in the Journal of Heterocyclic Chemistry (1986) [1], provides a validated and reproducible entry point for academic laboratories studying pyrrole chemistry. The commercial availability from multiple suppliers at defined purity specifications [2] eliminates the need for in-house synthesis for routine experiments, accelerating research timelines. The compound‘s classification as a Protein Degrader Building Block [2] further positions it for use in targeted protein degradation (PROTAC) and molecular glue research programs.

Application
Selection Property
Validation Focus
Synthetic route scouting and library synthesis
Orthogonal amine and ester handles
Reaction yield and purity optimization
IL-6 and retinal disease pathway research
Patent-documented pyrrole-3-carboxylate scaffold
Target engagement and SAR exploration
Physicochemical property optimization
Defined LogP and PSA profile
Chromatographic retention and solubility profiling
Heterocyclic chemistry and building block research
Validated single-step synthetic route
Reproducibility and building block utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.